molecular formula C13H17N3O5S B15118054 ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate

Cat. No.: B15118054
M. Wt: 327.36 g/mol
InChI Key: PFJOPOMWYLRFFV-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate is a complex organic compound that features a unique combination of oxazole and thiadiazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the oxazole ring, followed by the introduction of the thiadiazine moiety. Key reagents often include dimethylformamide, ethyl chloroformate, and various catalysts to facilitate the reactions. The reaction conditions usually require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems to monitor and adjust temperature, pressure, and reagent addition would be essential to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halides or alkyl chains.

Scientific Research Applications

Ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: It may be explored for its therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate apart is its unique combination of oxazole and thiadiazine rings, which may confer distinct chemical and biological properties not found in other compounds

Properties

Molecular Formula

C13H17N3O5S

Molecular Weight

327.36 g/mol

IUPAC Name

ethyl 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate

InChI

InChI=1S/C13H17N3O5S/c1-5-20-13(17)12-7-16(22(18,19)15-9(12)3)6-11-8(2)14-21-10(11)4/h7H,5-6H2,1-4H3

InChI Key

PFJOPOMWYLRFFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=C(ON=C2C)C

Origin of Product

United States

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